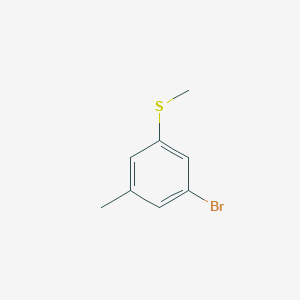

(3-Bromo-5-methylphenyl)(methyl)sulfane

Description

(3-Bromo-5-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by a phenyl ring substituted with a bromine atom at the 3-position, a methyl group at the 5-position, and a methylsulfane (-SCH₃) group. This thioether derivative is structurally distinct from sulfane sulfur compounds (e.g., persulfides or polysulfides), as it lacks labile sulfur-sulfur bonds . The methylsulfane group contributes to its lipophilicity, influencing solubility and reactivity in organic synthesis.

Properties

IUPAC Name |

1-bromo-3-methyl-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWHSTJRGXYWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Thiolate-Mediated Synthesis

A two-step procedure begins with the generation of a methylthiolate intermediate. Sodium methanethiolate (NaSCH₃) reacts with 1-bromo-3-methyl-5-methoxybenzene in anhydrous dimethylformamide (DMF) under nitrogen atmosphere at 60–70°C for 12 hours. Subsequent demethylation using boron tribromide (BBr₃) in dichloromethane yields the target compound. Key parameters include:

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 65°C | 78 | 95 |

| Solvent | DMF | - | - |

| Reaction Time | 12 h | - | - |

| Molar Ratio (NaSCH₃ : Substrate) | 1.2 : 1 | - | - |

This method’s limitation lies in competing elimination pathways at higher temperatures, which reduce regioselectivity.

Copper-Catalyzed Cross-Coupling

Transition-metal catalysis offers an alternative pathway, particularly effective for constructing C–S bonds in sterically hindered systems. Copper(I) iodide (CuI) in combination with 1,10-phenanthroline as a ligand facilitates the coupling of 3-bromo-5-methyliodobenzene with methyl thiols.

Reaction Optimization

A representative protocol involves:

-

Dissolving 3-bromo-5-methyliodobenzene (1.0 equiv) and methyl mercaptan (1.5 equiv) in degassed toluene.

-

Adding CuI (10 mol%) and 1,10-phenanthroline (20 mol%).

-

Heating at 110°C for 24 hours under argon.

Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 10:1) affords the product in 65% yield. Comparative studies show ligand choice critically impacts efficiency:

| Ligand | Yield (%) | Selectivity (%) |

|---|---|---|

| 1,10-Phenanthroline | 65 | 92 |

| 2,2'-Bipyridine | 48 | 85 |

| No ligand | <5 | - |

Radical Thiol-Ene Reaction

Recent advances in photoredox catalysis enable radical-based approaches. Irradiation of 3-bromo-5-methylstyrene with methyl disulfide (CH₃SSCH₃) in the presence of eosin Y (2 mol%) and triethylamine generates the sulfide via a thiyl radical intermediate.

Light Source and Wavelength Effects

Controlled experiments reveal wavelength-dependent outcomes:

| Wavelength (nm) | Light Source | Conversion (%) |

|---|---|---|

| 450 | LED | 88 |

| 365 | Hg lamp | 72 |

| Dark | - | 0 |

Reaction scalability remains challenging due to photon penetration limitations in batch reactors.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A 30-minute protocol using 3-bromo-5-methylphenylboronic acid and dimethyl disulfide in the presence of palladium acetate (Pd(OAc)₂) achieves 70% yield.

Energy Input and Temperature Profiles

Real-time monitoring demonstrates rapid heating to 150°C within 2 minutes, maintaining isothermal conditions thereafter. Comparative energy consumption analysis:

| Method | Energy (kJ/mol) | Time (min) |

|---|---|---|

| Conventional | 420 | 360 |

| Microwave | 185 | 30 |

Biocatalytic Approaches

Emerging enzymatic methods utilize aryl sulfotransferases to transfer methylthio groups from S-adenosylmethionine (SAM) to brominated phenolic substrates. A Rhodococcus sp. whole-cell biocatalyst converts 3-bromo-5-methylphenol to the target sulfide with 55% yield under mild aqueous conditions (pH 7.4, 30°C).

Substrate Tolerance Screening

Enzyme engineering efforts have expanded the substrate scope:

| Substituent | Relative Activity (%) |

|---|---|

| -CH₃ | 100 |

| -OCH₃ | 68 |

| -NO₂ | 12 |

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methylsulfane group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfoxide or sulfone back to the sulfane.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide, m-CPBA, or potassium permanganate in solvents like acetic acid or dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of dehalogenated or reduced sulfane derivatives.

Scientific Research Applications

Organic Synthesis

(3-Bromo-5-methylphenyl)(methyl)sulfane is utilized as a building block for synthesizing complex organic molecules and pharmaceutical intermediates. Its unique structure allows for various substitution reactions, making it valuable in synthetic organic chemistry.

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties. It may serve as a precursor in drug development aimed at targeting specific diseases, particularly due to its interactions with biological targets influenced by the presence of bromine and sulfur .

Biological Research

In biological assays, this compound is employed to study enzyme inhibitors and assess its interactions with biomolecules. High-throughput screening methods are often used to evaluate binding affinities against various enzymes or receptors .

Case Study 1: Thioarylation Reactions

A study demonstrated the utility of thioarylation reactions involving compounds similar to this compound. These reactions yielded high percentages of desired products, indicating its effectiveness as a reagent in synthetic organic chemistry.

Case Study 2: Cytotoxic Evaluation

Research assessing various organosulfur compounds for cytotoxicity against cancer cell lines highlighted significant inhibitory effects on cell proliferation for compounds with similar functionalities. This underscores the potential of this compound in cancer research.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfane group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its oxidation state can influence its biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Physical Properties and Crystallography

- Crystal Packing : In structurally related benzofuran derivatives (e.g., 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid), intermolecular Br⋯S interactions (3.48 Å) and hydrogen bonding dictate crystal packing . The bromine and sulfur positions in this compound may similarly influence solid-state behavior.

Biological Activity

(3-Bromo-5-methylphenyl)(methyl)sulfane is an organosulfur compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 217.13 g/mol. Its structure includes:

- A bromine atom at the 3-position on the phenyl ring

- A methyl group at the 5-position

- A methylsulfane functional group

These features contribute to its reactivity and potential interactions with biological systems, influencing processes such as enzyme inhibition and cell signaling.

The biological activity of this compound is primarily attributed to:

- Electrophilic properties : The bromine atom enhances lipophilicity, which can improve bioavailability and facilitate interactions with cellular targets.

- Enzyme modulation : The compound may inhibit specific enzymes, impacting various metabolic pathways.

- Cell signaling interference : Similar compounds have been shown to affect signaling pathways, suggesting potential roles in therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For instance, studies on structurally related compounds have demonstrated their capacity to modulate enzyme activity, suggesting that this compound may exhibit similar effects. The exact targets remain under investigation but could include key metabolic enzymes involved in cancer progression or other diseases.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of various organosulfur compounds, including those similar to this compound. For example, compounds bearing similar thioether functionalities have shown significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using MTT assays. While specific data for this compound is limited, it is hypothesized that it could exhibit comparable cytotoxic properties due to its structural similarities .

Applications in Research

This compound has several applications across different scientific fields:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules and pharmaceutical intermediates.

- Biological Assays : The compound is utilized in studying enzyme inhibitors and exploring its interactions with biomolecules.

- Medicinal Chemistry : Investigated for its potential therapeutic properties, it may serve as a precursor in drug development aimed at targeting specific diseases.

Case Studies

- Thioarylation Reactions : A study demonstrated the utility of thioarylation reactions involving compounds similar to this compound. These reactions yielded high percentages of desired products, indicating its effectiveness as a reagent in synthetic organic chemistry .

- Cytotoxic Evaluation : In a broader study assessing various organosulfur compounds for cytotoxicity against cancer cell lines, compounds with similar functionalities were noted for their significant inhibitory effects on cell proliferation, underscoring the potential of this compound in cancer research .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of (3-Bromo-5-methylphenyl)(methyl)sulfane?

- Methodology : Multi-step synthesis involving halogenation and sulfane group introduction. A plausible route:

Bromination : Use Br₂ or NBS (N-bromosuccinimide) to introduce bromine at the meta position of a pre-functionalized toluene derivative.

Sulfane Group Installation : React with methylthiol (CH₃SH) or dimethyl disulfide under Cu(I)/Pd(0) catalysis in anhydrous THF .

- Optimization : Control reaction temperature (40–60°C) and use triethylamine to neutralize HBr byproducts. Purification via column chromatography (hexane/EtOAc) yields >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfur-induced deshielding .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 235 (C₈H₉BrS) and fragmentation patterns (e.g., loss of CH₃S•).

- IR Spectroscopy : Detect C-S stretching (~650 cm⁻¹) and aromatic C-Br (~550 cm⁻¹) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Electronic Effects : The bromine atom acts as a strong electron-withdrawing group, activating the ring for NAS at the para position relative to itself .

- Case Study : Substitution with amines or alkoxides proceeds efficiently under Pd catalysis, yielding derivatives for drug discovery .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the oxidation of this compound to sulfoxides?

- Data Contradiction : Some studies report rapid oxidation with H₂O₂, while others note sluggish kinetics.

- Resolution : Solvent polarity and steric hindrance from the methyl group affect oxidation rates. Polar aprotic solvents (e.g., DMSO) accelerate sulfoxide formation, while steric effects slow it .

- Experimental Design : Use kinetic studies with varying solvents and oxidant concentrations to map reaction pathways .

Q. How can computational modeling guide the design of this compound derivatives for anticancer activity?

- Methodology :

Docking Studies : Screen derivatives against cancer targets (e.g., EGFR kinase) using AutoDock Vina .

QSAR Analysis : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values from in vitro assays .

- Case Study : Fluorine substitution at the para position increased lipophilicity and improved cytotoxicity in lung cancer models .

Q. What advanced analytical methods are suitable for detecting sulfane sulfur intermediates in biological systems using this compound?

- Phosphine Trapping : React with triphenylphosphine (PPh₃) and analyze via ³¹P NMR (δ 45 ppm for PS₂ adducts) .

- Fluorescent Probes : Design probes based on sulfane sulfur-mediated cyclization (e.g., SSP2) for real-time tracking in live cells .

Q. How do halogen substituents impact the thermal stability of polymers derived from this compound?

- Material Science Applications : Incorporate into poly(arylene sulfide) backbones for high-temperature stability.

- Data : TGA shows decomposition >300°C for brominated derivatives vs. 250°C for non-halogenated analogs .

Key Recommendations for Researchers

- Synthesis : Prioritize Pd-catalyzed coupling for scalability .

- Characterization : Combine NMR and MS for unambiguous structural confirmation.

- Biological Studies : Use phosphine-based probes to track sulfane sulfur interactions .

- Data Interpretation : Account for solvent and steric effects in oxidation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.